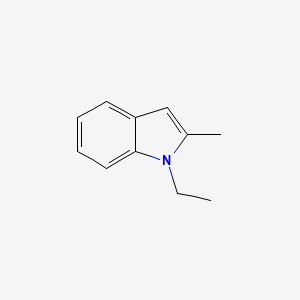

1-Ethyl-2-methyl-1H-indole

Übersicht

Beschreibung

1-Ethyl-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromatic properties and biological activities, making them crucial in various fields such as medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-2-methyl-1H-indole undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Indole-2-carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Ethyl-2-methyl-1H-indole has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. Key applications include:

- Anticancer Activity : Studies have indicated that indole derivatives can influence cancer cell growth and apoptosis. For instance, this compound has been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating gene expression related to immune responses and tumor growth .

- Antimicrobial Properties : Indole derivatives are known for their broad-spectrum antimicrobial activities. Research suggests this compound may exhibit efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

- Immunomodulation : The compound acts as an agonist for AhR, influencing cytokine production such as interleukin-22 (IL-22), which is vital for mucosal immunity . This property positions it as a potential therapeutic agent in autoimmune diseases and inflammatory conditions.

Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme interactions and receptor binding:

- Enzyme Inhibition Studies : The compound is used to investigate its effects on various enzymes, contributing to understanding biochemical pathways involved in disease mechanisms .

- Receptor Binding Studies : Its interaction with specific receptors allows researchers to explore signaling pathways relevant to drug development and therapeutic interventions .

Analytical Chemistry

In analytical chemistry, this compound is utilized for separation and characterization purposes:

Synthesis and Derivatives

The synthesis of this compound involves several methodologies that contribute to its availability for research applications:

- Synthetic Routes : Various synthetic strategies have been developed to produce this compound efficiently, allowing researchers to obtain it for further studies on its biological activities and potential modifications .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Cancer Research : A study investigated the effects of this compound on cancer cell lines, demonstrating its ability to induce apoptosis through AhR activation, suggesting its potential as a novel anticancer agent .

- Antimicrobial Activity : Research evaluating the antimicrobial properties of indole derivatives found that this compound exhibited significant activity against specific bacterial strains, supporting its use as a lead compound in drug development .

- Inflammatory Response Modulation : A recent study explored how this compound modulates inflammatory pathways by affecting cytokine production, indicating its potential application in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-methyl-1H-indole involves its interaction with various molecular targets. The indole ring’s electron-rich nature allows it to bind with high affinity to multiple receptors, influencing biological pathways. For instance, it can inhibit reactive oxygen species (ROS) and inflammation, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2-methyl-1H-indole can be compared with other indole derivatives such as:

1-Methyl-2-phenylindole: Known for its antiviral and anticancer activities.

2-Methyl-3-phenylindole: Used in the synthesis of antimicrobial agents.

1-Ethyl-3-methylindole: Explored for its potential as a non-steroidal aromatase inhibitor.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biologische Aktivität

1-Ethyl-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

The biological activity of this compound involves interactions with several key targets within the cell:

- Topoisomerase II Inhibition : This compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division, thereby disrupting cellular proliferation.

- Nuclear Receptors Modulation : It can modulate the activity of nuclear receptors such as the aryl hydrocarbon receptor (AhR), which is involved in regulating gene expression related to xenobiotic metabolism.

Biochemical Pathways

Indole derivatives, including this compound, influence various biochemical pathways:

- Cell Signaling : The compound affects cell signaling pathways that regulate cellular metabolism and gene expression.

- Antioxidant Activity : It exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.

Antiviral Properties

Research indicates that indole derivatives possess antiviral activities. This compound has shown potential against various viral infections by inhibiting viral replication mechanisms.

Anticancer Effects

The anticancer properties of this compound are notable:

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it has been effective against HT-29 (colon cancer) and A549 (lung cancer) cell lines .

Antimicrobial Activity

This compound also displays antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has shown effectiveness against Staphylococcus epidermidis and Vibrio natrigens, with minimum inhibitory concentrations (MIC) indicating significant antibacterial activity .

Study on Anticancer Activity

A study published in ACS Omega investigated the anticancer effects of various indole derivatives, including this compound. The results indicated that this compound inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antiviral Mechanism Exploration

Another research effort focused on the antiviral activity of indole derivatives. It was found that this compound could interfere with viral entry and replication processes in vitro, highlighting its potential as a therapeutic agent against viral infections.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Ethyl-2-methyl-1H-indole, and how do reaction parameters influence yield and purity?

A common method involves alkylation of the indole nitrogen using ethylating agents (e.g., ethyl halides) under basic conditions. For example, palladium-catalyzed reactions can introduce substituents while preserving the indole core . Key parameters include:

- Catalyst selection : Transition metals like Pd or Cu (e.g., CuI in PEG-400/DMF mixtures) enhance regioselectivity .

- Solvent systems : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction efficiency.

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- ¹H/¹³C NMR : Key signals include:

- ¹H NMR (CDCl₃) : δ 7.51 (d, J = 7.8 Hz, aromatic H), 4.09 (q, ethyl -CH₂-), 2.40 (s, methyl -CH₃) .

- ¹³C NMR : Peaks at δ 136.1 (quaternary C), 37.6 (ethyl -CH₂-), 12.5 (methyl -CH₃) .

- Mass spectrometry : FAB-HRMS or ESI-MS confirms molecular weight (e.g., m/z 159.23 for C₁₁H₁₃N) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological steps include:

- Cross-validation : Compare experimental data with crystallographic results (e.g., bond angles from X-ray diffraction) .

- Software refinement : Use SHELX for crystallographic refinement to validate molecular geometry .

- Dynamic effects : Account for solvent-induced shifts or conformational flexibility in DFT calculations .

Q. What strategies optimize crystallization of this compound for high-resolution X-ray diffraction studies?

- Solvent selection : Slow evaporation from dichloromethane/hexane mixtures promotes crystal growth.

- Temperature control : Gradual cooling (0.5°C/min) reduces disorder.

- Software tools : ORTEP-III visualizes thermal ellipsoids, while SHELXL refines anisotropic displacement parameters .

Q. How can thermal stability and decomposition pathways of this compound be systematically investigated?

- Thermogravimetric analysis (TGA) : Monitor mass loss at 10°C/min under N₂ to identify decomposition thresholds.

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile byproducts (e.g., ethyl fragments or indole derivatives) .

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy for decomposition steps .

Q. What computational approaches are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electron density (e.g., Fukui indices for electrophilic attack sites).

- Molecular docking : Simulate interactions with catalytic systems (e.g., Pd catalysts) to predict regioselectivity in functionalization reactions .

Eigenschaften

IUPAC Name |

1-ethyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOWAIVXKJWQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068261 | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40876-94-6 | |

| Record name | 1-Ethyl-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40876-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040876946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.